molecular formula C20H17N3O6 B5509066 N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide

N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide

Cat. No. B5509066
M. Wt: 395.4 g/mol
InChI Key: DEPMQUBFSNOPDF-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds related to N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide, involves condensation reactions between hydrazides and aldehydes to form hydrazone compounds. For instance, the synthesis and characterization of 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate and its analogs have been detailed, highlighting the steps and conditions for forming these complex structures (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized using X-ray crystallography, revealing detailed information about their crystal packing, hydrogen bonding, and overall molecular geometry. For example, studies on solvated N'-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide have shown that these molecules display trans configurations with respect to the C=N double bonds and are stabilized by hydrogen bonds and weak π...π interactions (Ma, 2013).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. They can undergo nucleophilic addition reactions, cyclization, and condensation reactions, forming complex structures with potential biological activities. For instance, the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines under specific conditions highlights the reactive nature of these compounds (Johnston et al., 1987).

Scientific Research Applications

Synthesis and Characterization

  • Schiff base compounds, including those related to the chemical structure , have been synthesized and characterized through various analytical techniques. These include elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray analysis. These compounds are notable for their structural integrity and potential bioactive properties, providing a foundation for further biological studies and applications (Sirajuddin et al., 2013).

Biological Activities and Applications

  • The synthesized Schiff base compounds have been evaluated for a range of biological activities. They exhibit remarkable antibacterial, antifungal, and antioxidant properties. Such activities make them potential candidates for the development of new antimicrobial and antioxidant agents. Their interaction with salmon sperm DNA suggests potential applications in understanding DNA-binding properties and designing molecules with specific biological targets (Sirajuddin et al., 2013).
  • Additionally, these compounds have shown inhibitory activities against enzymes such as urease, suggesting their potential use in treating diseases associated with urease activity. Molecular docking studies further support their application in drug design and discovery processes, providing insights into their mode of action at the molecular level (Qu et al., 2015).

Antimicrobial and Antioxidant Properties

  • The antimicrobial activities of similar Schiff base compounds have been extensively studied, showing efficacy against various bacterial and fungal strains. This includes activity against drug-resistant strains, highlighting their potential as novel antimicrobial agents. The presence of electron-withdrawing groups, such as nitro groups, in these compounds has been linked to their enhanced antimicrobial efficacy (Han, 2013).
  • Their antioxidant properties, as demonstrated through DPPH radical scavenging assays, suggest these compounds could be developed into new antioxidant therapies. The structural features of these compounds, particularly their ability to donate electrons, play a crucial role in their antioxidant activity, offering a promising avenue for therapeutic development (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-27-19-11-15(12-21-22-20(24)18-3-2-10-28-18)6-9-17(19)29-13-14-4-7-16(8-5-14)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMQUBFSNOPDF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]furan-2-carbohydrazide

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